![molecular formula C7H6N2O2S B2691194 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 1368183-24-7](/img/structure/B2691194.png)
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a member of the class of pyrazoles . It is a white to yellow solid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, can be achieved through various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid consists of a pyrazole ring fused with a thiophene ring . The empirical formula is C5H6N2O2 .Chemical Reactions Analysis
Pyrazole derivatives, including 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a white to yellow solid . It has a melting point of 220-225 °C .Scientific Research Applications
Subheading Antimicrobial Potential of Thieno[2,3-c]pyrazole Derivatives
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid derivatives exhibit antimicrobial properties. A study synthesized novel compounds based on thieno[3,2-c]pyrazole derivatives, showing moderate to high activity against microorganisms like Aspergillus fumigatus and Escherichia coli (Aly, 2016).
2. Structural Applications in Chemistry
Subheading Structural Diversity and Synthesis in Chemistry
These compounds also play a significant role in the synthesis of various chemically complex structures. For instance, new series of thieno[2,3-c]pyrazol-5-yl-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide, indicating a versatile role in chemical synthesis (Patil et al., 2014).
3. Biological and Medicinal Chemistry Research
Subheading Contributions to Biological and Medicinal Chemistry
The derivatives of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid are significant in medicinal chemistry research. These compounds are utilized in the synthesis of various heterocycles, which are vital in drug discovery and development processes. This includes the synthesis of novel compounds like 4-amino-3-methyl-1-phenyl-1H-thieno [2,3-c]pyrazole-5-carboxylate, which are potential precursors for further medicinal chemistry research (Haider et al., 2005).
4. Crystal Structure Analysis
Subheading Involvement in Crystal Structure Analysis
Research involving 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid derivatives extends to crystallography. Studies have been conducted on the crystal structures of coordination complexes derived from similar pyrazole-dicarboxylate acid derivatives, contributing to a deeper understanding of molecular interactions and structures (Radi et al., 2015).
Safety and Hazards
Future Directions
The future directions for the study of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid could involve further exploration of its biological activities and potential applications in medicine . Additionally, more research could be done to improve the synthesis methods and understand the mechanism of action .
properties
IUPAC Name |
1-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-9-6-4(3-8-9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTULXUJDPPZFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid | |
CAS RN |
1368183-24-7 |
Source
|
Record name | 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.